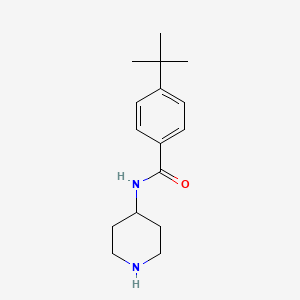

4-tert-butyl-N-piperidin-4-ylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-7,14,17H,8-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTHJMAEXXRKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 4-tert-butyl-N-piperidin-4-ylbenzamide

This compound is a synthetic organic compound featuring a benzamide core linked to a piperidine moiety. The benzamide functional group is a cornerstone in medicinal chemistry, while the piperidine ring is a prevalent saturated heterocycle found in numerous pharmaceuticals and natural alkaloids.[1][] The combination of these two scaffolds, specifically the N-(piperidin-4-yl)benzamide framework, has garnered significant interest in drug discovery.[3] Derivatives of this core structure have been investigated for a range of biological activities, including the activation of hypoxia-inducible factor 1 (HIF-1) pathways for potential antitumor applications and as G protein-coupled receptor 119 (GPR119) agonists for the treatment of diabetes.[3][4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailing its synthesis, physicochemical characteristics, spectroscopic signature, and potential for further chemical modification and biological investigation. The insights presented herein are synthesized from established chemical principles and data from closely related analogues to provide a robust profile for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a standard two-step sequence involving an initial amide coupling reaction followed by a deprotection step. This strategy is predicated on the use of a protected piperidine precursor to prevent unwanted side reactions at the piperidine nitrogen, ensuring regioselective acylation at the 4-amino position.

Causality in Synthetic Design:

The choice of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) as a starting material is strategic. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the secondary amine of the piperidine ring. It is sterically hindering and electronically withdrawing, which deactivates the piperidine nitrogen towards acylation. This ensures that the amide bond forms exclusively with the more nucleophilic primary amine at the C4 position. The Boc group is also advantageous due to its stability under the basic or neutral conditions of amide coupling and its clean removal under acidic conditions.

The acylation partner, 4-tert-butylbenzoyl chloride, is a reactive acyl halide that readily couples with the primary amine.[5][6] It can be synthesized from the corresponding 4-tert-butylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The presence of the para-tert-butyl group enhances the lipophilicity of the molecule.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate (Boc-protected intermediate)

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition : Cool the stirred solution to 0 °C in an ice bath. Slowly add a solution of 4-tert-butylbenzoyl chloride (1.05 eq.) in the same anhydrous solvent dropwise. The use of the acid chloride is a highly efficient method for amide bond formation.

-

Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection Setup : Dissolve the crude intermediate from Step 1 in a suitable organic solvent such as dichloromethane, dioxane, or methanol.

-

Reagent Addition : Add an excess of a strong acid. A solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM are common choices for this deprotection.

-

Reaction Execution : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup and Purification : Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure final product.

PART 2: Physicochemical Properties

The physical properties of amides are significantly influenced by the strong dipole of the amide group and its capacity for hydrogen bonding.[7][8] As a secondary amide with both a hydrogen-bond donor (N-H) and acceptor (C=O), this compound is expected to be a solid at room temperature with a relatively high melting point compared to non-amide analogues of similar molecular weight.[9] The piperidine moiety imparts solubility in a range of organic solvents, from polar to moderately nonpolar.[10]

| Property | Value / Predicted Value | Source(s) |

| IUPAC Name | 4-(1,1-dimethylethyl)-N-(piperidin-4-yl)benzamide | N/A |

| Molecular Formula | C₁₆H₂₄N₂O | Calculated |

| Molecular Weight | 260.38 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted[8][9] |

| Melting Point | > 150 °C | Predicted[7][11] |

| Boiling Point | High; likely decomposes before boiling at atm. pressure | Predicted[8] |

| Solubility | Soluble in methanol, ethanol, DMSO, DCM. Limited solubility in water and nonpolar solvents like hexane. | Predicted[10][12] |

| pKa (conjugate acid) | ~8-9 (for the piperidine nitrogen) | Predicted |

PART 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the target molecule. The following data are predicted based on characteristic values for similar chemical structures.[13][14]

| Technique | Predicted Key Data |

| ¹H NMR | δ (ppm) : ~8.2-8.5 (d, 1H, NH -amide), ~7.7-7.9 (d, 2H, Ar-H ortho to C=O), ~7.4-7.6 (d, 2H, Ar-H ortho to t-Bu), ~3.9-4.1 (m, 1H, piperidine CH -N), ~3.0-3.2 (m, 2H, piperidine CH ₂-N eq), ~2.6-2.8 (m, 2H, piperidine CH ₂-N ax), ~1.9-2.1 (m, 2H, piperidine CH ₂-C eq), ~1.5-1.7 (m, 2H, piperidine CH ₂-C ax), 1.33 (s, 9H, t-Bu CH ₃) |

| ¹³C NMR | δ (ppm) : ~166-168 (C =O), ~155 (Ar-C -tBu), ~132 (Ar-C -C=O), ~128 (Ar-C H), ~125 (Ar-C H), ~48-50 (piperidine C H-N), ~44-46 (piperidine C H₂-N), ~35 (C (CH₃)₃), ~32-34 (piperidine C H₂-CH), ~31 (C H₃) |

| FT-IR | ν (cm⁻¹) : ~3300-3400 (N-H stretch), ~3000-3100 (Ar C-H stretch), ~2850-2970 (Aliphatic C-H stretch), ~1630-1650 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II) |

| Mass Spec (ESI+) | m/z : 261.19 [M+H]⁺. Key Fragments: Loss of the piperidine ring fragment via alpha-cleavage. |

Interpretation of Spectroscopic Data

-

NMR Spectroscopy : In the ¹H NMR spectrum, the amide proton is expected to appear as a doublet downfield due to coupling with the adjacent methine proton on the piperidine ring. The aromatic protons will exhibit a characteristic AA'BB' system for para-substituted benzene rings. In the ¹³C NMR spectrum, the carbonyl carbon will be observed around 166-168 ppm.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the amide functionality. A strong absorption band between 1630-1650 cm⁻¹ (Amide I) corresponds to the C=O stretching vibration.[16][17] Another key band, the Amide II, resulting from N-H bending, is expected around 1530-1550 cm⁻¹.[16] The N-H stretch will appear as a sharp peak around 3300-3400 cm⁻¹.[13][16]

-

Mass Spectrometry : Under soft ionization techniques like ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 261.19. Tandem MS (MS/MS) experiments would likely show fragmentation patterns characteristic of piperidine derivatives, such as ring fission and alpha-cleavage initiated at the nitrogen atom.[18]

PART 4: Chemical Reactivity & Biological Context

The chemical reactivity of this compound is dominated by two primary sites: the basic secondary amine of the piperidine ring and the stable amide linkage.

-

Piperidine Nitrogen : The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form a piperidinium salt. It can also undergo further N-alkylation or N-acylation reactions under appropriate conditions, allowing for the synthesis of a diverse library of derivatives.

-

Amide Bond : The amide bond is generally stable and resistant to hydrolysis under neutral conditions. It can be cleaved under harsh acidic or basic conditions with heating.

Relevance in Drug Discovery

The N-(piperidin-4-yl)benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Research on analogues suggests that this class of compounds has significant therapeutic potential.

-

HIF-1α Activation : Studies have shown that certain N-(piperidin-4-yl)benzamide derivatives can activate the HIF-1 pathway.[3] HIF-1 is a key transcription factor in the cellular response to hypoxia and is a target of interest in cancer therapy.

-

GPR119 Agonism : Other derivatives have been identified as agonists for GPR119, a receptor that stimulates insulin secretion, making it a target for type 2 diabetes treatments.[4]

The specific biological activity of this compound has not been extensively reported, but its structure suggests it is a valuable candidate for screening in assays related to these and other biological targets.

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on related compounds like benzamide and aminobenzamide.[19][20][21][22][23]

-

Hazard Statements : Likely to be harmful if swallowed.[22] May cause skin and eye irritation.[19][20]

-

Precautionary Measures :

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]

-

Avoid contact with strong oxidizing agents and strong acids.[20][23]

-

This guide is intended for use by qualified professionals and is based on currently available information. All laboratory work should be conducted with appropriate safety precautions.

References

- J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide.

- BenchChem. (2025, December). An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. BenchChem.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.

- Solubility of Things. (n.d.). Piperidine.

- MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- Ataman Kimya. (n.d.). PIPERIDINE.

- Wikipedia. (n.d.). Piperidine.

- BOC Sciences. (n.d.). Piperidines.

- PubMed. (2018, December 15). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- ResearchGate. (2025, October 19). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.

- ChemicalBook. (2026, January 13). 4-N-BOC-Aminopiperidine.

- ChemicalBook. (2026, January 13). 4-tert-Butylbenzoyl chloride.

- Santa Cruz Biotechnology. (n.d.). 4-Aminobenzamide Material Safety Data Sheet.

- Open Library Publishing Platform. (n.d.). 26.5 Amides – Structures, Properties and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- CymitQuimica. (n.d.). CAS 1710-98-1: 4-tert-Butylbenzoyl chloride.

- Google Patents. (n.d.). US7115634B2 - 4-aminopiperidine and their use as a medicine.

- GeeksforGeeks. (2025, July 23). Amides.

- Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides.

- Fisher Scientific. (2025, December 19).

- Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Chem-Impex. (n.d.). 4-Aminopiperidine.

- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzoyl chloride 98%.

- Semantic Scholar. (n.d.). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes.

- ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).

- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.

- ResearchGate. (n.d.). Melting points (°C) of N-(aryl)-substituted acetamides, ArNHCOCH₃₋ᵢXᵢ.

- Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.

- NIST WebBook. (n.d.). Piperidine, 1-acetyl-.

- ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- MetaSci. (n.d.). Safety Data Sheet Benzamide.

- MilliporeSigma. (2025, November 6). Benzamide SAFETY DATA SHEET.

- BenchChem. (n.d.).

- PubMed. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

- Fiveable. (2025, August 15). 4.5 Amides - Organic Chemistry II Class Notes.

- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted....

- PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.

- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Wiley Online Library. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- ResearchGate. (n.d.). Structure of N-(piperidine-4-yl) benzamide derivatives.

- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-tert-Butylbenzoyl chloride | 1710-98-1 [chemicalbook.com]

- 7. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Amides - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 14. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. spcmc.ac.in [spcmc.ac.in]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. sds.metasci.ca [sds.metasci.ca]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

4-tert-butyl-N-piperidin-4-ylbenzamide CAS number 1638612-58-4

An In-depth Technical Guide to 4-tert-butyl-N-piperidin-4-ylbenzamide (CAS Number: 1638612-58-4)

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. We will explore its synthesis, potential biological significance, and the experimental protocols necessary for its preparation and study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound belongs to the N-acyl-4-aminopiperidine class of compounds. This structural motif is of significant interest in pharmaceutical research due to its presence in a wide range of biologically active molecules. The piperidine ring is a common scaffold in medicinal chemistry, offering a versatile platform for structural modification to achieve desired pharmacokinetic and pharmacodynamic properties. The benzamide moiety, substituted with a bulky tert-butyl group, can influence the compound's interaction with biological targets and its metabolic stability.

While specific literature on CAS number 1638612-58-4 is not extensively available, the synthesis and biological activities of structurally related N-(piperidin-4-yl)benzamide derivatives have been reported in various contexts, including their potential as enzyme inhibitors and receptor modulators.[1][2] This guide will, therefore, leverage established synthetic methodologies and logical scientific reasoning to present a robust framework for the study of this particular compound.

Physicochemical Properties of Key Reagents

A successful synthesis relies on a thorough understanding of the starting materials. The following table summarizes the key properties of the primary reagents required for the synthesis of this compound.

| Property | 4-tert-Butylbenzoyl Chloride | tert-Butyl N-piperidin-4-ylcarbamate |

| IUPAC Name | 4-tert-butylbenzoyl chloride | tert-butyl (piperidin-4-yl)carbamate |

| CAS Number | 1710-98-1 | 73874-95-0 |

| Molecular Formula | C₁₁H₁₃ClO | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 196.67 g/mol | 200.28 g/mol |

| Appearance | Clear, colorless to very slightly yellow liquid | White to off-white powder |

| Key Hazards | Causes severe skin burns and eye damage. Reacts with water.[3] | May cause skin and eye irritation. |

Proposed Synthesis of this compound

The most logical and efficient synthesis of this compound involves the acylation of a protected 4-aminopiperidine derivative with 4-tert-butylbenzoyl chloride, followed by deprotection. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard and effective strategy to ensure selective acylation at the 4-amino position.[4]

Overall Synthesis Pathway

The two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Synthesis of tert-Butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate

This step involves the coupling of the Boc-protected aminopiperidine with the acyl chloride.

-

Materials:

-

tert-Butyl N-piperidin-4-ylcarbamate

-

4-tert-Butylbenzoyl chloride[5]

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of tert-butyl N-piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-tert-butylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

-

Step 2: Synthesis of this compound (Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions.

-

Materials:

-

tert-Butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in DCM.

-

Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Potential Biological Activity and Research Applications

The N-(piperidin-4-yl)benzamide scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a variety of biological activities. For instance, some N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which have implications in cancer therapy.[1] Other related structures have been explored as melatonin receptor ligands and delta opioid receptor agonists.[2][6]

Given these precedents, this compound could be a candidate for screening in various biological assays, including but not limited to:

-

Enzyme Inhibition Assays: The compound could be tested against a panel of kinases, proteases, or other enzymes where similar structures have shown activity.

-

Receptor Binding Assays: Its potential to bind to G-protein coupled receptors (GPCRs) or other receptor families could be investigated.

-

Antiproliferative Assays: The compound could be evaluated for its ability to inhibit the growth of various cancer cell lines.

The following diagram illustrates a hypothetical mechanism of action where the compound might act as an enzyme inhibitor.

Caption: Hypothetical enzyme inhibition by this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has provided a detailed, scientifically-grounded protocol for its synthesis based on established chemical principles for analogous structures. The proposed experimental procedures are robust and can be readily implemented in a standard organic chemistry laboratory. The potential biological activities of this compound, inferred from related structures, warrant its inclusion in screening libraries for various therapeutic targets. Further research into this and similar molecules could lead to the development of novel therapeutic agents.

References

-

Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

-

Jakubowska, A., et al. (2016). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(2), 449-457. [Link]

- Merck & Co., Inc. (2016). Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.

-

Boutin, J. A., et al. (2011). Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. Bioorganic & Medicinal Chemistry, 19(4), 1431-1444. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

- Pierre Fabre Medicament. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 40, 69-75. [Link]

-

Taiho Pharmaceutical Co., Ltd. (2015). BENZAMIDE DERIVATIVE. European Patent Office. [Link]

-

PubChem. tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Sarno, F., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Kundu, B., et al. (2018). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Inno Pharmchem. [Link]

-

Zhang, Y., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry, 194, 112236. [Link]

-

Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

-

PubChem. 4-tert-Butylbenzoyl chloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-tert-butyl-N-(piperidin-4-yl)benzamide

The following technical guide details the physicochemical properties, synthetic methodology, and pharmacological relevance of 4-tert-butyl-N-(piperidin-4-yl)benzamide . This document is structured as a technical monograph for researchers in medicinal chemistry and drug discovery.

Executive Summary

4-tert-butyl-N-(piperidin-4-yl)benzamide is a synthetic organic compound belonging to the class of N-(piperidin-4-yl)benzamides . This scaffold represents a privileged pharmacophore in medicinal chemistry, widely utilized as a core structure for developing ligands targeting G-protein-coupled receptors (GPCRs)—specifically Dopamine D2/D3, Histamine H3, and Somatostatin receptors—as well as calcium channel blockers.

The compound features a lipophilic 4-tert-butylbenzoyl moiety coupled to a basic 4-aminopiperidine core. The tert-butyl group provides significant hydrophobic bulk, enhancing interaction with deep hydrophobic pockets in protein targets, while the piperidine nitrogen serves as a critical ionizable center for electrostatic interactions (e.g., salt bridges with aspartate residues in GPCR transmembrane helices).

Physicochemical Profile

The precise molecular weight and physicochemical parameters are critical for stoichiometry calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

Molecular Identity

| Parameter | Value |

| IUPAC Name | N-(piperidin-4-yl)-4-(tert-butyl)benzamide |

| Common Name | 4-tert-butyl-N-(4-piperidyl)benzamide |

| Molecular Formula | C₁₆H₂₄N₂O |

| Exact Mass | 260.1889 Da |

| Molecular Weight | 260.38 g/mol |

Calculated Properties

| Property | Value | Context |

| cLogP | ~3.2 – 3.5 | Indicates high lipophilicity due to the tert-butyl group; suitable for CNS penetration. |

| pKa (Basic) | ~9.8 | Attributed to the secondary amine of the piperidine ring. |

| H-Bond Donors | 2 | Amide NH, Piperidine NH. |

| H-Bond Acceptors | 2 | Amide Carbonyl (O), Piperidine Nitrogen (N). |

| TPSA | ~41 Ų | Topological Polar Surface Area; favorable for membrane permeability (<140 Ų). |

Synthetic Methodology

The synthesis of 4-tert-butyl-N-(piperidin-4-yl)benzamide is typically achieved via a convergent two-step protocol involving amide coupling followed by N-deprotection.

Reaction Scheme (DOT Diagram)

The following diagram illustrates the synthetic workflow from commercially available starting materials.

Figure 1: Synthetic pathway for 4-tert-butyl-N-(piperidin-4-yl)benzamide via Boc-protected intermediate.

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: Dissolve 4-tert-butylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF.

-

Activation: Add EDCI (1.2 equiv) and HOBt (1.2 equiv) or use HATU (1.1 equiv) with DIPEA (3.0 equiv). Stir for 30 minutes to activate the carboxylic acid.

-

Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) (1.0 equiv).

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 2: N-Boc Deprotection

-

Reagents: Dissolve the intermediate in DCM.

-

Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane. Stir for 2–4 hours.

-

Workup: Concentrate in vacuo to remove excess acid.

-

Free Base Formation: Redissolve the residue in DCM and wash with sat. Na₂CO₃ or 1N NaOH to liberate the free amine.

-

Isolation: Dry the organic layer (Na₂SO₄) and concentrate to afford 4-tert-butyl-N-(piperidin-4-yl)benzamide as a white to off-white solid.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 8.20 (d, 1H): Amide NH doublet (coupling to CH).

-

δ 7.80 (d, 2H): Aromatic protons (ortho to carbonyl).

-

δ 7.50 (d, 2H): Aromatic protons (ortho to t-butyl).

-

δ 3.90 (m, 1H): Piperidine C4-H (methine proton adjacent to amide N).

-

δ 3.00 (d, 2H): Piperidine C2/C6-H (equatorial).

-

δ 2.60 (t, 2H): Piperidine C2/C6-H (axial).

-

δ 1.80 (d, 2H): Piperidine C3/C5-H.

-

δ 1.30 (s, 9H): tert-Butyl group (singlet, 9 protons).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

-

Observed Mass: [M+H]⁺ = 261.2 m/z.

-

Fragmentation: Loss of the tert-butyl group or cleavage of the amide bond may be observed at higher collision energies.

Pharmacological Relevance

This molecule is rarely a final drug but serves as a critical fragment or scaffold in Structure-Activity Relationship (SAR) studies.

Target Interaction Map

The following diagram details how the structural features of the molecule map to binding pockets in typical GPCR targets (e.g., Dopamine D2 Receptor).

Figure 2: Pharmacophore mapping of 4-tert-butyl-N-(piperidin-4-yl)benzamide to generic GPCR binding sites.

Applications in Drug Discovery

-

Fragment-Based Screening: The compound's low molecular weight (260 Da) and high ligand efficiency make it an ideal "fragment" for screening against new targets.

-

Linker Optimization: The piperidine nitrogen is often further alkylated (e.g., with benzyl groups) to create high-affinity ligands for CCR5 , MCH-R1 , or Sigma receptors .

-

HIF-1 Pathway Activation: Derivatives of N-(piperidin-4-yl)benzamides have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, promoting expression of neuroprotective genes [1].

References

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Source: Archives of Pharmacal Research (2018).[1] URL:[Link]

-

PubChem Compound Summary: 4-tert-butylbenzamide (Fragment Source). Source: National Center for Biotechnology Information. URL:[Link]

-

Piperidine Scaffold in Medicinal Chemistry. Source: Wikipedia (General Reference for Scaffold Properties). URL:[Link]

Sources

solubility of 4-tert-butyl-N-piperidin-4-ylbenzamide in organic solvents

This guide provides an in-depth technical analysis of the solubility profile for 4-tert-butyl-N-(piperidin-4-yl)benzamide , a structural scaffold common in GPCR ligand design (e.g., histamine H3 antagonists, calcium channel blockers).

The content is structured to support solubility profiling, recrystallization optimization, and formulation development.

Technical Guide for Process Chemistry & Formulation

Physicochemical Pharmacophore Analysis

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture. The molecule is an amphiphilic chimera consisting of three distinct solubility domains:

| Domain | Chemical Moiety | Solubility Influence |

| Lipophilic Tail | 4-tert-Butylphenyl | Hydrophobic Driver: Drastically reduces aqueous solubility. Enhances affinity for chlorinated solvents (DCM, CHCl₃) and non-polar aromatics (Toluene). |

| Linker | Benzamide | H-Bonding Node: Acts as both H-bond donor and acceptor. Provides moderate solubility in polar aprotic solvents (DMSO, DMF) and alcohols. |

| Basic Head | Piperidine (Secondary Amine) | pH-Switch: The secondary amine (pKa ~10–11) is the critical solubility handle. It renders the molecule soluble in aqueous acid (as a salt) but lipophilic in basic conditions. |

Theoretical Properties[1]

-

LogP (Predicted): ~3.2 – 3.8 (Moderately Lipophilic)

-

pKa (Base): ~10.5 (Piperidine NH)

-

Melting Point: Expected range 140–160 °C (Typical for piperidinyl-benzamide solids; high lattice energy requires polar protic solvents or heat to break).

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and the specific functional groups identified above, the solubility profile is categorized below.

Class A: High Solubility Solvents (Primary Process Solvents)

Use for: Reaction medium, stock solutions, transfers.

-

Dichloromethane (DCM) / Chloroform: Excellent. The lipophilic tert-butyl group and the organic amine core interact favorably with chlorinated solvents.

-

Methanol / Ethanol: Good to Excellent (especially warm). The amide and amine groups form hydrogen bonds with the alcohol.

-

DMSO / DMF: High solubility due to strong dipole interactions, though difficult to remove.

Class B: Moderate/Conditional Solvents (Crystallization Candidates)

Use for: Recrystallization, antisolvent addition.

-

Ethyl Acetate (EtOAc): Moderate. Soluble at reflux; likely partial solubility at RT. Good candidate for cooling crystallization.

-

Acetone: Moderate. Similar profile to EtOAc but more polar.

-

Toluene: Moderate. Soluble at high temperatures (driven by the tert-butyl group), likely insoluble at low temperatures.

Class C: Anti-Solvents (Precipitation Media)

Use for: Crashing out the product, yield maximization.

-

Water (Neutral/Basic pH): Insoluble. The hydrophobic tert-butyl group dominates.

-

Hexanes / Heptane: Insoluble to Poor. While the tert-butyl group is lipophilic, the polar amide/amine core prevents dissolution in pure aliphatics.

-

Diethyl Ether: Poor solubility; often used to wash the solid filter cake.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The Gold Standard for accurate data generation.

-

Preparation: Weigh 20 mg of micronized 4-tert-butyl-N-(piperidin-4-yl)benzamide into a standard HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

-

Equilibration: Cap and agitate (shaker or stir bar) at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate persists.

-

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon for acidic solvents).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a standard curve of known concentration in DMSO.

-

Protocol 2: pH-Dependent Solubility Switch (Purification Logic)

Leveraging the piperidine pKa for purification.

This molecule exhibits a "pH-Switch" behavior essential for workup:

-

pH < 4 (Acidic): Protonation of the piperidine nitrogen (

). The molecule becomes a water-soluble salt. -

pH > 10 (Basic): Deprotonation. The molecule becomes a lipophilic free base, soluble in organics (DCM/EtOAc).

Workflow:

-

Dissolve crude mixture in DCM .

-

Extract with 0.5 M HCl (aq) . Impurity stays in DCM; Product moves to Water.

-

Discard organic layer.

-

Basify aqueous layer with NaOH or Na₂CO₃ to pH 12. Product precipitates or oils out.[1]

-

Extract back into DCM or EtOAc to recover pure free base.

Protocol 3: Recrystallization Strategy

Recommended System: Ethanol/Water or EtOAc/Heptane.

-

Dissolution: Suspend crude solid in minimal Ethanol (or EtOAc) at reflux (approx. 70-75°C). Add solvent dropwise until clear.

-

Filtration: Hot filter if insoluble particulates (dust/catalyst) are present.

-

Nucleation: Remove from heat. Add Water (or Heptane) dropwise until a faint turbidity persists.

-

Growth: Re-heat slightly to clear, then allow to cool slowly to Room Temperature (RT) over 2 hours.

-

Harvest: Cool to 4°C for 1 hour, then filter. Wash cake with cold anti-solvent (e.g., 1:1 Ethanol/Water).

Visualization of Solubility Logic

Figure 1: Solubility Decision Matrix

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction, Purification, or Crystallization).

Caption: Decision matrix for selecting solvents based on process requirements (Reaction vs. Purification vs. Crystallization).

Figure 2: The pH-Switch Mechanism

Visualizing the chemical transformation that dictates aqueous vs. organic solubility.

Caption: The "pH-Switch" mechanism showing the reversible transition between lipophilic free base and hydrophilic salt forms.

Summary Data Table

| Solvent Class | Representative Solvents | Predicted Solubility | Application |

| Chlorinated | Dichloromethane, Chloroform | High (>50 mg/mL) | Synthesis, Extractions |

| Alcohols | Methanol, Ethanol | High (Warm), Mod (Cold) | Recrystallization, HPLC |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Library Storage, Assays |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–30 mg/mL) | Crystallization, Washing |

| Hydrocarbons | Hexane, Heptane | Low/Insoluble (<1 mg/mL) | Anti-solvent |

| Aqueous | Water (pH 7) | Insoluble | Anti-solvent |

| Aqueous Acid | 0.1 M HCl | Soluble (as HCl salt) | Purification (Extraction) |

References

-

Solubility of Benzamide Derivatives: Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical & Engineering Data, 2023.

-

Piperidine Purification Protocols: "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem Technical Guides.

-

Recrystallization of Benzamides: "Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives." National Institutes of Health (PMC).

-

General Solubility Principles: "Solubility of Organic Compounds: Amines and Amides." University of Calgary Chemistry Department.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-tert-butyl-N-(piperidin-4-yl)benzamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-tert-butyl-N-(piperidin-4-yl)benzamide (CAS: 303038-03-7, often utilized as a hydrochloride salt). This structural motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for various GPCR ligands, including CCR5 antagonists and calcium channel blockers.

The protocol utilizes a convergent synthetic strategy involving the amide coupling of 4-tert-butylbenzoic acid with 1-Boc-4-aminopiperidine , followed by acid-mediated deprotection. This guide prioritizes chemical yield, purity, and operational simplicity, avoiding toxic coupling reagents (e.g., DCC) in favor of water-soluble carbodiimides (EDC.HCl).

Retrosynthetic Analysis

The synthetic logic relies on disconnecting the amide bond. We utilize an orthogonal protecting group strategy (Boc) for the secondary amine to ensure regioselectivity at the primary amine during the coupling event.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Experimental Protocol

Phase 1: Amide Coupling

Objective: Synthesis of tert-butyl 4-(4-(tert-butyl)benzamido)piperidine-1-carboxylate.

Reaction Logic: We employ EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (Hydroxybenzotriazole).[1]

-

Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, allowing it to be removed simply by aqueous washing, eliminating the need for difficult filtrations of insoluble urea.

-

Why HOBt? It forms an active ester intermediate that is less prone to side reactions (like

-acylurea formation) and racemization than the

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4-tert-butylbenzoic acid | 178.23 | 1.0 | 5.00 g | Substrate (Acid) |

| 1-Boc-4-aminopiperidine | 200.28 | 1.1 | 6.18 g | Substrate (Amine) |

| EDC.HCl | 191.70 | 1.5 | 8.07 g | Coupling Agent |

| HOBt (anhydrous) | 135.12 | 1.5 | 5.69 g | Additive |

| DIPEA | 129.24 | 2.0 | 9.8 mL | Base |

| DCM (Dichloromethane) | - | - | 100 mL | Solvent |

Step-by-Step Procedure

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzoic acid (5.00 g) in dry DCM (80 mL).

-

Additive Addition: Add HOBt (5.69 g) and EDC.HCl (8.07 g) to the solution. Stir at 0°C (ice bath) for 15 minutes.

-

Observation: The solution may become slightly cloudy as the active ester forms.

-

-

Coupling: Add 1-Boc-4-aminopiperidine (6.18 g) followed by DIPEA (9.8 mL) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting acid (

) should disappear, and a new spot (

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (2 x 50 mL) – Removes unreacted amine and DIPEA.

-

Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and HOBt.

-

Brine (50 mL).

-

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: White to off-white solid. Yield is typically 85–95%. This intermediate is usually pure enough for the next step.

Phase 2: N-Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl group to yield the target free amine or hydrochloride salt.

Reaction Logic: Acidolytic cleavage using 4M HCl in Dioxane .

-

Why Dioxane? It is a non-nucleophilic ether solvent that solubilizes the Boc-protected intermediate but precipitates the final hydrochloride salt product, facilitating purification by simple filtration.

Reagents

| Reagent | Equiv. | Conditions |

| Boc-Intermediate (from Phase 1) | 1.0 | Dissolved in minimal DCM (if needed) or Dioxane |

| 4M HCl in Dioxane | 10.0 | Excess to drive equilibrium |

Step-by-Step Procedure

-

Dissolution: Dissolve the crude Boc-intermediate (approx. 9.0 g) in 1,4-dioxane (20 mL). If solubility is poor, add a minimal amount of DCM (5-10 mL).

-

Acidification: Add 4M HCl in Dioxane (60 mL) dropwise at room temperature.

-

Safety: Gas evolution (isobutylene/CO₂) will occur. Ensure proper venting.

-

-

Stirring: Stir at room temperature for 2–4 hours.

-

Observation: A thick white precipitate (the product HCl salt) will form.

-

-

Isolation: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with diethyl ether (2 x 30 mL) to remove traces of dioxane and unreacted protecting group byproducts.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Chemical Workflow Diagram

Figure 2: Operational workflow from starting material to isolated salt.

Analytical Data & Troubleshooting

Expected Characterization Data

-

Appearance: White crystalline solid (HCl salt).

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.9–9.1 (br s, 2H, NH₂⁺), 8.3 (d, 1H, Amide NH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.0 (m, 1H, CH-N), 3.0–3.3 (m, 4H, Piperidine CH₂), 1.7–1.9 (m, 4H, Piperidine CH₂), 1.3 (s, 9H, t-Butyl).

-

MS (ESI): Calculated for C₁₆H₂₄N₂O

; Found 261.2.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete activation or hydrolysis of active ester. | Ensure reagents (EDC) are fresh and solvents are dry (anhydrous DCM/DMF). Increase activation time to 30 mins. |

| Sticky Solid (Step 2) | Trapped solvent or incomplete precipitation. | Triturate the sticky solid with diethyl ether or hexanes and sonicate vigorously to induce crystallization. |

| Impurity: Urea | EDC urea byproduct not fully removed.[2][3] | Ensure the acidic wash (10% Citric acid) is thorough. If using DCC (not recommended), filter the reaction mixture before workup. |

| Racemization | Not applicable here (achiral acid), but relevant for amino acid analogs. | Always use HOBt or HOAt to suppress racemization mechanisms. |

References

-

National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. [Link]

-

Royal Society of Chemistry. Practical Synthesis of Fragment - Supporting Information (General Procedure B). [Link]

-

Defense Technical Information Center (DTIC). Fentanyl Synthesis Using N-BOC-4-Piperidinone (Protocol for Boc-Deprotection). [Link]

-

Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and salts (US9650337B2). [4][5]

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

The Versatile Scaffold of 4-tert-butyl-N-piperidin-4-ylbenzamide: A Gateway to Novel Therapeutics in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. The N-(piperidin-4-yl)benzamide core has emerged as one such valuable scaffold, with derivatives demonstrating a wide array of pharmacological activities.[1][2] This application note delves into the specific potential of 4-tert-butyl-N-piperidin-4-ylbenzamide , a derivative that, while not extensively characterized in public literature, holds significant promise based on the well-documented structure-activity relationships (SAR) of its analogs. The strategic placement of a bulky, lipophilic tert-butyl group on the benzamide ring is a classic medicinal chemistry tactic to enhance target engagement, modulate pharmacokinetic properties, and explore specific binding pockets.

This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers and drug development professionals interested in leveraging the this compound scaffold. We will explore its potential in oncology, drawing parallels from closely related compounds that have shown potent activity as cell cycle inhibitors and activators of hypoxia-inducible factor 1 (HIF-1) pathways.[3][4]

Strategic Importance of the 4-tert-butyl Moiety

The introduction of a tert-butyl group at the para-position of the benzamide ring is a deliberate design choice aimed at influencing several key molecular properties:

-

Steric Influence: The bulky nature of the tert-butyl group can enforce a specific conformation upon the molecule, potentially leading to higher selectivity for a particular biological target.

-

Lipophilicity: This group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile.

-

Target Interaction: The hydrophobic nature of the tert-butyl group can facilitate strong van der Waals interactions with hydrophobic pockets within a target protein, potentially increasing binding affinity.

Synthetic Strategy: A Robust and Adaptable Protocol

The synthesis of this compound is readily achievable through a standard amide coupling reaction, a workhorse of medicinal chemistry.[5] The general approach involves the coupling of 4-tert-butylbenzoic acid with a suitable 4-aminopiperidine precursor. A common and efficient strategy utilizes a Boc-protected 4-aminopiperidine to ensure selective acylation of the piperidinyl amine.

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate

-

Reagent Preparation: To a solution of 4-tert-butylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).[6] Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Deprotection: Dissolve the purified tert-butyl 4-(4-tert-butylbenzamido)piperidine-1-carboxylate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v) or 4M HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt). The free base can be obtained by neutralizing the salt with a suitable base.

Potential Medicinal Chemistry Applications and Biological Evaluation

Based on the activities of structurally similar N-(piperidin-4-yl)benzamide derivatives, this compound is a promising candidate for investigation in several therapeutic areas, most notably oncology.

Anticancer Activity: Cell Cycle Inhibition and HIF-1α Activation

Numerous N-(piperidin-4-yl)benzamide derivatives have demonstrated potent anticancer activity.[1][4] For instance, certain derivatives have been shown to induce cell cycle arrest in cancer cell lines, such as HepG2 (human liver cancer), with IC50 values in the sub-micromolar range.[1] The mechanism of action often involves the modulation of key cell cycle regulatory proteins like cyclin B1, p21, and p53.[1]

Furthermore, this scaffold has been identified as an activator of the HIF-1 pathway.[3] In the hypoxic core of solid tumors, HIF-1α is a master regulator of tumor survival and angiogenesis.[2] Compounds that can modulate HIF-1α activity are therefore of significant interest in cancer therapy.

Caption: A representative workflow for the biological evaluation of this compound.

Experimental Protocols for Biological Evaluation

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of the compound on the cell cycle distribution of HepG2 cells.[7]

-

Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: HIF-1α Activation Assay (ELISA-based)

This protocol describes a method to quantify the levels of active HIF-1α in nuclear extracts of treated cells.[2]

-

Cell Treatment and Nuclear Extraction: Treat HepG2 cells with the test compound under both normoxic (21% O2) and hypoxic (1% O2) conditions for 6-8 hours. A known HIF-1α stabilizer like deferoxamine (DFO) can be used as a positive control. Prepare nuclear extracts from the treated cells using a commercial nuclear extraction kit.

-

ELISA Procedure: Use a commercially available HIF-1α transcription factor assay kit.[8]

-

Add equal amounts of nuclear extract protein to the wells of the 96-well plate, which are pre-coated with a specific double-stranded DNA sequence containing the HIF-1α response element.

-

Incubate to allow the active HIF-1α in the extracts to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add the HRP substrate and measure the colorimetric signal at 450 nm.

-

-

Data Analysis: Quantify the amount of active HIF-1α by comparing the absorbance of the treated samples to that of the untreated and positive controls.

Data Presentation

| Compound Analog | Target/Activity | Cell Line | IC50 (µM) | Reference |

| Analog 47 | Cell Cycle Inhibition | HepG2 | 0.25 | [1] |

| Analog 10j | HIF-1α Activation / Anticancer | HepG2 | 0.13 | [3] |

| Analog 10b | HIF-1α Activation / Anticancer | HepG2 | 0.12 | [3] |

This table summarizes the activity of closely related N-(piperidin-4-yl)benzamide derivatives to provide context for the potential efficacy of this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this compound, coupled with the strong biological rationale provided by its analogs, makes it an attractive candidate for further investigation. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of this and related molecules. Future work should focus on the synthesis and in-depth biological characterization of this compound to validate its predicted activities. Further optimization of the scaffold, including modifications to the piperidine ring, could lead to the discovery of new drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. (n.d.). ProQuest. Retrieved February 17, 2026, from [Link]

-

Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

-

Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2015). Chemical Biology & Drug Design, 86(2), 223-231. [Link]

-

Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. (2015). ResearchGate. [Link]

-

Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. [Link]

-

Cell cycle analysis by flow cytometry. (2016). Bio-protocol. [Link]

-

Human HIF-1alpha Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved February 17, 2026, from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. [Link]

-

Cell cycle analysis by flow cytometry using PI staining for HepG2 cells... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Immunology, 117, 5.7.1-5.7.13. [Link]

-

HIF-1alpha Transcription Factor Activity Assay (TFAB00120). (n.d.). AssayGenie. Retrieved February 17, 2026, from [Link]

-

synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023). Polycyclic Aromatic Compounds. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1). [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry, 8(10), 273-280. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved February 17, 2026, from [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 17, 2026, from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(23), 4279-4292. [Link]

-

4-tert-Butylbenzoic acid. (2018). SIELC Technologies. [Link]

-

4-tert-Butylbenzoic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). Bioorganic & Medicinal Chemistry Letters, 93, 129425. [Link]

-

4-TERT-BUTYLBENZOIC ACID | CAS 98-73-7. (n.d.). Matrix Fine Chemicals. Retrieved February 17, 2026, from [Link]

Sources

- 1. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes - ProQuest [proquest.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. caymanchem.com [caymanchem.com]

Application Note: 4-tert-butyl-N-(piperidin-4-yl)benzamide as a Privileged Scaffold for GPR119 Agonist Synthesis

Executive Summary

This technical guide details the application of 4-tert-butyl-N-(piperidin-4-yl)benzamide (referred to herein as Intermediate A ) as a core building block for the synthesis of G-protein-coupled receptor 119 (GPR119) agonists. GPR119 is a lipid-sensing GPCR expressed in pancreatic

This note provides a validated workflow for:

-

Scaffold Synthesis: Efficient production of the secondary amine intermediate.

-

Library Expansion: Derivatization strategies to generate high-potency agonists.

-

Functional Validation: Protocols for cAMP accumulation assays to verify receptor activation.

Scientific Background & Pharmacophore Logic[1][2]

The GPR119 Pharmacophore

Medicinal chemistry efforts (e.g., by GSK, Arena, and AstraZeneca) have established a consensus pharmacophore for GPR119 agonists, typically comprising two distinct domains connected by a central linker:

-

Lipophilic Tail (LHS): A bulky, hydrophobic group that occupies a deep pocket in the receptor. The 4-tert-butylbenzamide moiety is a classic example, providing optimal van der Waals interactions comparable to the 4-methylsulfonyl or 4-nitro analogs but with improved metabolic stability.

-

Polar Head (RHS): A heteroaryl or carbamate group attached to the piperidine nitrogen, interacting with polar residues (e.g., Arg/Glu) near the extracellular surface.

Intermediate A serves as the "Left-Hand Side" (LHS) anchor. Its secondary amine is the reactive handle for attaching diverse "Right-Hand Side" (RHS) caps to tune solubility and potency.

Mechanism of Action

Activation of GPR119 triggers the

-

Pancreas: cAMP enhances glucose-stimulated insulin secretion (GSIS).[1]

-

Intestine: cAMP triggers the release of incretins (GLP-1, GIP).

Figure 1: GPR119 Signaling Cascade. The benzamide agonist triggers dual metabolic benefits via cAMP signaling.[2]

Chemical Synthesis Protocols

Phase 1: Synthesis of the Scaffold (Intermediate A)

If Intermediate A is not purchased commercially, it must be synthesized with high purity to avoid catalyst poisoning in subsequent steps.

Reaction Scheme:

-

Coupling: 4-tert-butylbenzoic acid + 1-Boc-4-aminopiperidine

Amide Intermediate. -

Deprotection: Amide Intermediate

Intermediate A .

Step-by-Step Protocol:

-

Activation: In a round-bottom flask, dissolve 4-tert-butylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 30 min to form the active ester.-

Note: HATU (1.1 eq) can be used for faster kinetics but is more expensive.

-

-

Coupling: Add 1-Boc-4-aminopiperidine (1.0 eq) and DIPEA (3.0 eq). Stir at RT for 12–16 hours under

. -

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Deprotection: Dissolve the crude Boc-protected intermediate in DCM (5 mL/mmol). Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 2 hours at RT.

-

Free Basing (Critical): Concentrate to remove TFA. Redissolve in DCM and wash with sat.

to liberate the free amine. Dry and concentrate.

Phase 2: Library Generation (Agonist Synthesis)

The secondary amine of Intermediate A is now coupled to various electrophiles to create the final agonist.

Common Electrophiles (RHS):

-

Heteroaryl Chlorides: 2-chloropyrimidine, 3-chloropyridazine (via

). -

Chloroformates: Isopropyl chloroformate (to form carbamates).

Protocol:

Coupling with Heteroaryl Chlorides

-

Reactants: Dissolve Intermediate A (1.0 eq) and the Heteroaryl Chloride (e.g., 5-ethyl-2-chloropyrimidine) (1.1 eq) in anhydrous DMSO or NMP .

-

Base: Add

(2.5 eq). -

Conditions: Heat to 80–100°C for 4–12 hours.

-

Optimization: Microwave irradiation at 120°C for 20 min can replace thermal heating.

-

-

Purification: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[4][5] Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Figure 2: Synthetic workflow converting the benzamide scaffold into a functional GPR119 agonist.

Analytical Quality Control

Before biological testing, the synthesized agonist must meet strict purity criteria.

| Parameter | Specification | Method |

| Purity | >95% | HPLC (UV @ 254 nm) |

| Identity | Mass within 0.1 Da | LC-MS (ESI+) |

| Residual Solvent | <0.5% | 1H-NMR (DMSO- |

| Appearance | White/Off-white solid | Visual Inspection |

Key NMR Signals (Intermediate A):

- 1.30 (s, 9H, tert-butyl).

- 7.4–7.8 (m, 4H, aromatic AA'BB').

- 3.9 (m, 1H, piperidine CH-NH-CO).

-

2.6–3.0 (m, 4H, piperidine

Functional Validation (Bioassay)

Assay Principle: TR-FRET cAMP Detection

Since GPR119 is

Protocol (Lance Ultra / HTRF)

-

Cell Preparation:

-

Harvest HEK293-hGPR119 cells.

-

Resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) at 2,000 cells/µL.

-

Note: IBMX is a phosphodiesterase inhibitor required to prevent cAMP degradation.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of the synthesized agonist in DMSO.

-

Dispense 5 µL of cell suspension + 5 µL of compound into a 384-well white low-volume plate.

-

Incubate for 30–60 minutes at RT.

-

-

Detection:

-

Add 5 µL of Eu-cAMP tracer.

-

Add 5 µL of ULight-anti-cAMP antibody.

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Read on a TR-FRET compatible plate reader (e.g., EnVision).

-

Excitation: 320 nm; Emission: 615 nm (Donor) & 665 nm (Acceptor).

-

-

Data Analysis:

-

Calculate Ratio (665/615 nm).

-

Plot sigmoidal dose-response curves to determine

.

-

Expected Results:

-

Intermediate A (Control): Weak or no activity (

> 10 µM). -

Final Agonist (e.g., Pyrimidine-capped): High potency (

< 50 nM).

References

-

Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Therapeutic Potential.[6][5] Expert Opinion on Therapeutic Patents.[2][7] Link

-

Semple, G. et al. (2008). Discovery of the First Potent and Orally Efficacious Agonists of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry. Link

-

Overton, H.A. et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.[7] Link

-

Santa Cruz Biotechnology. 4-tert-Butyl-N-piperidin-4-ylbenzamide Product Data Sheet (sc-495522).Link

-

Jain, G. et al. (2025).[1][4][8][9] Synthesis and In-silico study of 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists. Research Journal of Pharmacy and Technology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols: The Strategic Utility of 4-tert-butyl-N-piperidin-4-ylbenzamide in Modern Organic Synthesis and Drug Discovery

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 4-tert-butyl-N-piperidin-4-ylbenzamide, a compound positioned at the intersection of privileged structural motifs in medicinal chemistry. While direct literature on this specific molecule is nascent, its constituent parts—the 4-tert-butylbenzamide and the N-acylated 4-aminopiperidine core—are well-established pharmacophores. This guide synthesizes information from analogous structures to provide robust protocols and insightful application strategies for researchers in organic synthesis and drug development. We will explore a validated synthetic pathway, discuss the rationale behind its structural design, and project its utility as a versatile building block for creating complex molecules with potential therapeutic activities.

Introduction: A Molecule of Designed Significance

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs.[1][2] When functionalized at the 4-position with an amino group that is subsequently acylated, it forms a versatile platform for introducing a wide array of molecular recognition elements. The target molecule, this compound, combines this N-acyl-4-aminopiperidine core with a 4-tert-butylbenzoyl group, a moiety known for its influence on pharmacokinetic and pharmacodynamic properties.[3][4]

The benzoylpiperidine fragment, a related structure, is considered a privileged element in drug design due to its metabolic stability and its role as a potential bioisostere for the piperazine ring.[5][6] The tert-butyl group, in particular, is frequently employed in medicinal chemistry to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, and to provide steric bulk that can improve binding affinity and selectivity for a target protein.[3][7] This strategic combination of functionalities suggests that this compound is a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential applications in areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[8][9]

Synthetic Protocol: A Reliable Pathway to this compound